molecular formula C11H14N2O B1416473 2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole CAS No. 1176128-05-4

2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole

Cat. No.: B1416473
CAS No.: 1176128-05-4
M. Wt: 190.24 g/mol
InChI Key: QMDDXEZOJUFUFK-UHFFFAOYSA-N
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Description

2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole is an organic compound with the molecular formula C11H14N2O. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole typically begins with commercially available starting materials such as 5,6-dimethyl-1H-benzoimidazole and methoxymethyl chloride.

    Reaction Conditions: The reaction involves the alkylation of 5,6-dimethyl-1H-benzoimidazole with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the formation of the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Various nucleophiles (amines, thiols), aprotic solvents like DMF or DMSO, and bases like potassium carbonate.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with different functional groups replacing the methoxymethyl group.

Scientific Research Applications

Chemistry

2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its benzimidazole core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its ability to inhibit specific enzymes and pathways makes it a valuable lead compound for new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-1H-benzoimidazole: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.

    2-Methyl-5,6-dimethyl-1H-benzoimidazole: Similar structure but with a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.

    2-Ethoxymethyl-5,6-dimethyl-1H-benzoimidazole: Contains an ethoxymethyl group, which can alter its physical and chemical properties compared to the methoxymethyl derivative.

Uniqueness

2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole is unique due to its methoxymethyl group, which enhances its solubility and reactivity. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-(methoxymethyl)-5,6-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-4-9-10(5-8(7)2)13-11(12-9)6-14-3/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDDXEZOJUFUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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